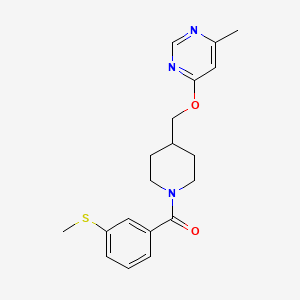

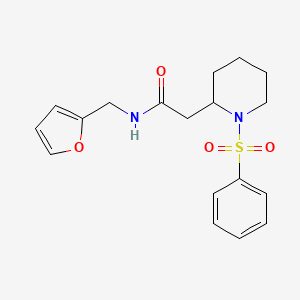

![molecular formula C13H17N3O5S B2801815 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide CAS No. 946201-24-7](/img/structure/B2801815.png)

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a nitro group, a sulfonyl group, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various organic reactions. For instance, sulfonyl groups are typically introduced using sulfonyl chlorides in the presence of a base . The carboxamide group could be introduced through reactions with amines .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a five-membered piperidine ring, a sulfonyl group attached to a nitro-substituted phenyl ring, and a carboxamide group . The exact three-dimensional structure would depend on the specific stereochemistry at the chiral centers in the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution. The sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could increase the compound’s polarity, potentially affecting its solubility in various solvents .Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound has shown significant antibacterial activity. It was tested against S. aureus , L. monocytogenes , E. coli , and P. aeruginosa . The 1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide and its 4-sulfamoylphenyl analogue have demonstrated excellent antibacterial activity with MIC and MBC values of 7.8 and 15.6 µg/mL, respectively, against P. aeruginosa and L. monocytogenes .

Synthesis of New Derivatives

The compound can be used as a precursor for the synthesis of new derivatives. For instance, a series of new 1,3-disubstituted pyrrolidinone derivatives bearing triazole, thiazole, thiadiazole, oxadiazole, sulfamoylphenyl, etc., moieties were synthesized from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide .

Drug Discovery

Pyrrolidinone derivatives, which include this compound, constitute an important part of 5-membered nitrogen heterocycles. They exhibit broad biological and pharmaceutical activity and thus are of particular interest for drug discovery .

Structure and Computational Studies

The compound can be used in structure and computational studies. For example, the compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .

Synthesis of Sulfonamide

The compound can be synthesized through an indirect method that avoids contamination of the product with no need for purification .

Ion Affinity Studies

The compound can be used in ion affinity studies. For example, Tehari et al. used B3LYP/6-31+G(d,p) method to study the Li+ and Na+ ion affinities with hydroxymethylated 1,4-disubstituted-1,2,3-triazole-based sulfonamides .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-methyl-5-nitrophenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5S/c1-9-2-3-11(16(18)19)8-12(9)22(20,21)15-6-4-10(5-7-15)13(14)17/h2-3,8,10H,4-7H2,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHYLPPJIIWKHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

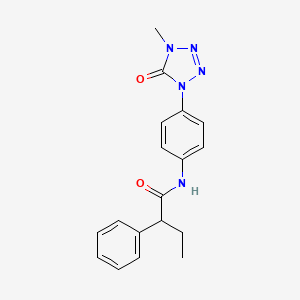

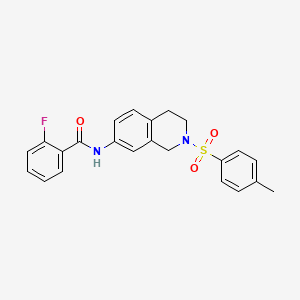

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone hydrochloride](/img/structure/B2801739.png)

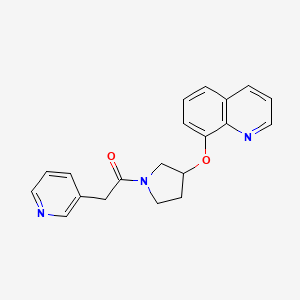

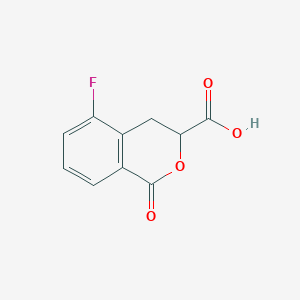

![N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2801740.png)

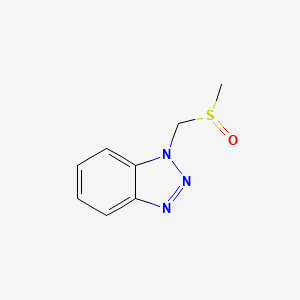

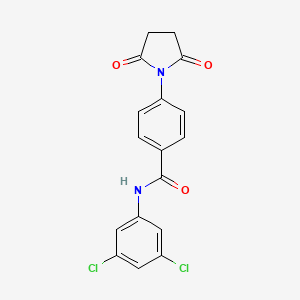

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide](/img/structure/B2801747.png)

![3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one](/img/structure/B2801748.png)

![1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2801750.png)

![Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2801753.png)